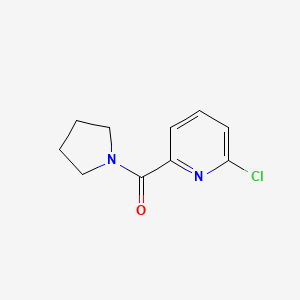
2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine
Übersicht
Beschreibung
“2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of molecules that are widely used by medicinal chemists to develop treatments for human diseases . The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine” includes a pyrrolidine ring, a pyridine ring, and a carbonyl group . The pyrrolidine ring contributes to the three-dimensional (3D) coverage of the molecule due to the non-planarity of the ring . This phenomenon is known as “pseudorotation” and it enhances the interest in this saturated scaffold .Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Organic Reactions
- Palladium(II) Complexes with Pincer Ligands : The compound 2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine, when reacted with PhSe− and 2,6-bis(chloromethyl)pyridine, forms a pincer ligand. This ligand, in turn, forms complexes with Palladium(II), showing high catalytic activity for the Heck coupling reaction, which is significant in organic synthesis (Das, Rao, & Singh, 2009).
Synthesis and Structure of Complex Compounds
- Complexes with Seleno and Thio Derivatives : Reactions with PhSe−, PhS−, and Se2− lead to the formation of N-{2-(phenylseleno)ethyl}pyrrolidine and its complexes with Palladium(II) and Platinum(II). These complexes are explored for their catalytic efficiency in Heck and Suzuki–Miyaura coupling reactions and oxidation of alcohols, suggesting potential applications in organic synthesis and catalysis (Singh, Singh, & Singh, 2009).
Antimicrobial Activities and DNA Interaction
- Antimicrobial Activities and Spectroscopic Properties : The compound has been characterized and its molecular structural parameters studied. It shows potential antimicrobial activities tested using minimal inhibitory concentration method and effects on plasmid DNA, indicating its use in microbiology and pharmacology (Evecen, Kara, İdil, & Tanak, 2017).
Organic Synthesis and Catalysis
- Efficient Stereoselective Michael Addition : Utilizing derivatives of pyrrolidine, like 2-[(Phenylsulfinyl)methyl]pyrrolidine, for catalyzing Michael addition of cyclohexanone to nitroolefins demonstrates its role in organic synthesis, offering pathways to synthesize γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013).
Eigenschaften
IUPAC Name |
(6-chloropyridin-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-5-3-4-8(12-9)10(14)13-6-1-2-7-13/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVUXLLJDSQEEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901248248 | |
| Record name | (6-Chloro-2-pyridinyl)-1-pyrrolidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901248248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine | |
CAS RN |
720693-07-2 | |
| Record name | (6-Chloro-2-pyridinyl)-1-pyrrolidinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=720693-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-2-pyridinyl)-1-pyrrolidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901248248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



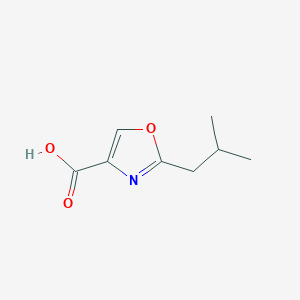
![Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1399476.png)
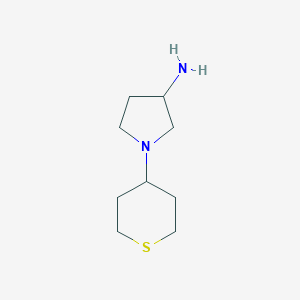

![3-Ethynyl-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1399480.png)
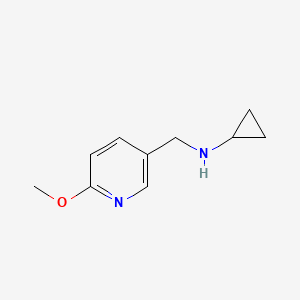
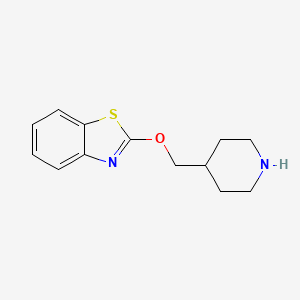
amine](/img/structure/B1399485.png)
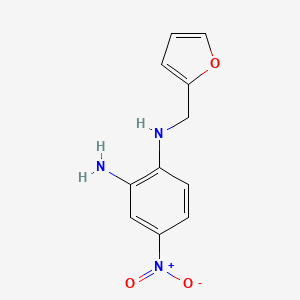

![1-[(3-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1399490.png)
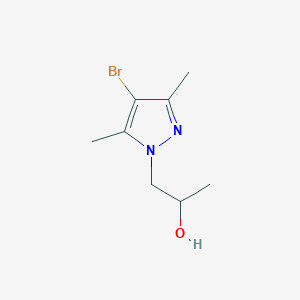
![(6-Methoxy-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1399493.png)
